molecular formula C7H15NO2 B1532309 4,4-Piperidinediyldimethanol CAS No. 848070-24-6

4,4-Piperidinediyldimethanol

Cat. No.: B1532309
CAS No.: 848070-24-6
M. Wt: 145.2 g/mol
InChI Key: FMSBYPRMFTZLFH-UHFFFAOYSA-N
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Description

4,4-Piperidinediyldimethanol is an organic compound with the molecular formula C7H15NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two hydroxymethyl groups attached to the fourth carbon of the piperidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Scientific Research Applications

4,4-Piperidinediyldimethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Safety and Hazards

4,4-Piperidinediyldimethanol hydrochloride has been classified as an eye irritant and skin irritant . It has a GHS07 signal word of warning, with hazard statements H315 and H319 .

Future Directions

Piperidine derivatives, including 4,4-Piperidinediyldimethanol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Piperidinediyldimethanol typically involves the reduction of piperidinone derivatives. One common method is the reduction of 4,4-Bis(hydroxymethyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester using phenylsilane and an iron complex as a catalyst . This method promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate.

Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using efficient catalysts and reagents to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 4,4-Piperidinediyldimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to form piperidine derivatives with different substituents.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidines, piperidine carboxylic acids, and other derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 4,4-Piperidinediyldimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4,4-Piperidinediyldimethanol is unique due to the presence of two hydroxymethyl groups, which provide additional functionalization options and reactivity compared to other piperidine derivatives. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

[4-(hydroxymethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-5-7(6-10)1-3-8-4-2-7/h8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSBYPRMFTZLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848070-24-6
Record name [4-(hydroxymethyl)piperidin-4-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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